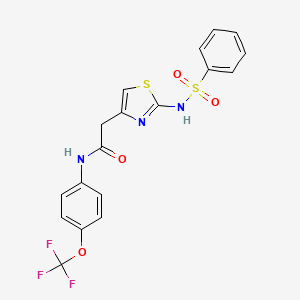
2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C18H14F3N3O4S2 and its molecular weight is 457.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic derivative that has gained attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₃N₃O₂S
- Molecular Weight : 397.42 g/mol
The presence of a thiazole ring, a phenylsulfonamide group, and a trifluoromethoxy phenyl moiety contributes to its unique chemical properties and biological activities.
Research indicates that compounds similar to this compound often interact with specific biological targets such as enzymes and receptors involved in disease pathways. The thiazole and sulfonamide moieties are known to exhibit inhibitory effects on various enzymatic activities, particularly in the context of kinase inhibition, which is crucial for cancer therapy and infectious disease treatments.
Key Mechanisms:
- Inhibition of Kinase Activity : Similar compounds have shown efficacy in inhibiting kinases that play critical roles in cell proliferation and survival.
- Antimicrobial Activity : The phenylsulfonamide group is often associated with antibacterial properties, potentially targeting bacterial enzymes involved in cell wall synthesis.
Antimicrobial Effects
Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives containing sulfonamide groups are effective against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Recent research highlights the potential anticancer effects of thiazole derivatives. The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models:
- In Vitro Studies : Cell lines treated with the compound demonstrated reduced viability, indicating cytotoxic effects on cancer cells.
- In Vivo Studies : Animal models showed a decrease in tumor size when administered the compound, suggesting its potential as an anticancer agent.
Case Studies
- Antitumor Activity : A study involving thiazole derivatives reported that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity (source: ).
- Antimicrobial Evaluation : A series of phenylsulfonamide derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones, confirming their potential as antimicrobial agents (source: ).
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for the compound, making it a candidate for further development (source: ).
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S2/c19-18(20,21)28-14-8-6-12(7-9-14)22-16(25)10-13-11-29-17(23-13)24-30(26,27)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLRHKAPVHTCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














